molecular formula C6H7N3O B1449758 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 29303-21-7

6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No. B1449758
CAS RN: 29303-21-7
M. Wt: 137.14 g/mol
InChI Key: JNXZEDSINKVUQD-UHFFFAOYSA-N
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Description

The compound “6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one” is a type of pyrazolopyrimidine . It has been found to bind to the KDM5A Jmj domain, which is a part of a family of Fe (II)- and α-ketoglutarate-dependent demethylases that remove methyl groups from methylated lysine 4 of histone H3 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a method for the synthesis of 2-(2-R-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo-[1,5-a]pyrimidin-6-yl)acetanilides was proposed, which is based on the regioselective domino reaction of N-arylitaconimides with substituted 3-aminotriazoles .


Molecular Structure Analysis

The molecular structure of “6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one” has been studied using X-ray diffraction . The structures of the KDM5A catalytic domain in complex with inhibitors, which occupy the binding site of α-ketoglutarate, have been determined .

Scientific Research Applications

Anthelmintic Activity

6,7-Dihydropyrazolo[1,5-a]pyrimidines, derived from reactions involving 1H-5-amino-3-phenylpyrazole, have demonstrated moderate anthelmintic in vitro activity against Nippostrongylus brasiliensis, a model organism in parasitology research (Quiroga et al., 1999).

Antimicrobial Properties

Several derivatives of 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one exhibit potent antimicrobial activity. These compounds have been tested against various microbial strains, showing effectiveness in inhibiting microbial growth (Shamroukh et al., 2007).

Antibacterial Evaluation

New derivatives of this compound, specifically 7-alkyl-4,6-dihydropyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidin-5(1H)-ones, have been synthesized and evaluated for their antibacterial activity. They demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents (Dorostkar-Ahmadi et al., 2018).

Anti-Inflammatory and Analgesic Activities

Some pyrazolo[1,5-a]pyrimidin-7-ones, closely related to 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one, have shown significant anti-inflammatory and analgesic properties. These compounds have been found to be devoid of ulcerogenic activity, making them potential candidates for safer anti-inflammatory drugs (Auzzi et al., 1983).

Cytotoxic Activity and Anticancer Potential

Newly synthesized 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives displayed notable cytotoxic activities against various cancer cell lines. These findings highlight the compound's potential in cancer therapy (Kökbudak et al., 2020).

Pharmaceutical Applications

6,7-Dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives have been explored for their pharmaceutical applications, including inhibition of enzymes and modulation of biological pathways. Their diverse biological activities underscore their potential in drug discovery and development (Verhoest et al., 2012).

Potential in Drug Design

The pyrazolo[1,5-a]pyrimidine motif, including 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one, is gaining attention in drug design due to its diverse pharmacological properties. These compounds are being investigated for their roles in various therapeutic areas, indicating a broad spectrum of potential applications (Ajani et al., 2019).

properties

IUPAC Name

6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c10-6-2-4-9-5(8-6)1-3-7-9/h1,3H,2,4H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXZEDSINKVUQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one

CAS RN

29303-21-7
Record name 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
XQ Deng, LN Quan, MX Song, CX Wei… - European journal of …, 2011 - Elsevier
Herein, we described the syntheses and anticonvulsant activities of 7-(substituted-phenyl)-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-ones (1a–1o) and their derivatives. Most of …
Number of citations: 47 www.sciencedirect.com
YV Burgart, NА Elkina, EV Shchegolkov… - Chemistry of …, 2020 - Springer
New pyrazolo[1,5-a]pyrimidinones functionalized with the tolylhydrazone fragment were obtained as a result of cyclization of 3-oxo-2-(tolylhydrazinylidene) esters with 3-aminopyrazoles…
Number of citations: 9 link.springer.com
VV Lipson, SM Desenko, MG Shirobokova… - Russian journal of …, 2006 - Springer
Cyclocondensation of 5-methylpyrazol-3-amine with methyl cinnamate and arylmethylidenemalonic acids in DMF and methanol leads to the formation of 7-aryl-2-methyl-6,7-…
Number of citations: 18 link.springer.com
VV Lipson, TM Karnozhitskaya, SM Desenko… - Russian Journal of …, 2007 - Springer
Cyclocondensations of diethyl benzylidenemalonate with 3-amino-5-methylpyrazole, 3,5-diamino-1,2,4-triazole, 3,4,5-triamino-1,2,4-triazole, and 2-amino-benzimidazole in alcohols …
Number of citations: 17 link.springer.com
EM Husseiny - Bioorganic Chemistry, 2020 - Elsevier
A novel series of pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety were designed and synthesized. Chemical structures were confirmed by spectral data and …
Number of citations: 31 www.sciencedirect.com

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